Bienvenue dans la boutique en ligne BenchChem!

3,5-dimethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide

CSF1R inhibition kinase selectivity neuroinflammation

Select this compound to establish a single-agent positive control for tauopathy and neuroinflammation models. Its engineered dual DAPK1/CSF1R inhibition profile allows simultaneous validation of tau aggregation reduction and anti-neuroinflammatory activity, streamlining assay development. This distinct selectivity, absent in generic analogs, makes it an essential benchmark for SAR studies and CNS-targeted target engagement assays.

Molecular Formula C20H20N4O3
Molecular Weight 364.405
CAS No. 1170241-13-0
Cat. No. B2853763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide
CAS1170241-13-0
Molecular FormulaC20H20N4O3
Molecular Weight364.405
Structural Identifiers
SMILESCC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
InChIInChI=1S/C20H20N4O3/c1-13-4-9-19(24-23-13)21-15-5-7-16(8-6-15)22-20(25)14-10-17(26-2)12-18(11-14)27-3/h4-12H,1-3H3,(H,21,24)(H,22,25)
InChIKeyQUIMNKWUQZMLPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-dimethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide (CAS 1170241-13-0): A Dual DAPK1/CSF1R Kinase Inhibitor for Anti-Tauopathy Research


3,5-Dimethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide (CAS 1170241-13-0) is a synthetic small molecule belonging to the pyridazine-benzamide class. It functions as a dual inhibitor of Death-Associated Protein Kinase 1 (DAPK1) and Colony-Stimulating Factor 1 Receptor (CSF1R) [1]. This mechanism of action is specifically targeted at pathologies where kinase irregularity, tau aggregation, and neuroinflammation converge, marking its primary research application in the study of tauopathies, including Alzheimer's disease and related neurodegenerative disorders.

Procurement Risk for 3,5-dimethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide: In-Class Substitution Fails Due to Dual-Target Kinase Selectivity Profiles


Generic substitution within the pyridazine-benzamide class is not feasible due to critical differences in multikinase selectivity. While many analogs exhibit broad activity, compounds derived from this scaffold, such as 3,5-dimethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide, are engineered for a specific dual DAPK1/CSF1R inhibitory profile [1]. Substituting a compound with a different substitution pattern on the pyridazine or phenyl ring can alter ATP-competitive versus non-ATP-competitive binding modes, fundamentally shifting selectivity away from DAPK1 or CSF1R and introducing off-target kinase activity, which directly undermines the targeted anti-tauopathy and anti-neuroinflammatory mechanism.

Quantitative Differentiation Guide for 3,5-dimethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide Against Closest Kinase Inhibitor Analogs


CSF1R Enzymatic Inhibition Potency vs. Multi-Targeted Kinase Inhibitor BLU-808

The compound is reported to act as an inhibitor of CSF1R [1]. In comparison, the commercially available multi-targeted kinase inhibitor BLU-808 (CAS 3041025-10-6), which also has known activity against CSF1R, exhibits a reported IC50 of >1000 nM in TR-FRET enzymatic assays . This quantitative difference in potency highlights the enhanced sensitivity of the pyridazine-benzamide scaffold for CSF1R kinase inhibition relevant to cellular assays.

CSF1R inhibition kinase selectivity neuroinflammation

Dual DAPK1/CSF1R Inhibition vs. Monoselective DAPK1 Inhibitors in Tau Aggregation Cellular Assays

Unlike monoselective DAPK1 inhibitors that solely target tau aggregation, 3,5-dimethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide functions as a dual DAPK1/CSF1R inhibitor [1]. In a structurally related class analog (compound 3l), this dual mechanism resulted in an IC50 of 5.0 µM for inhibiting tau aggregate formation in a cellular assay, while simultaneously achieving 55% inhibition of nitric oxide production in LPS-induced BV-2 microglial cells at 10 µM [1]. A standard DAPK1-only inhibitor would lack this secondary anti-neuroinflammatory activity, delivering an incomplete polypharmacology profile.

DAPK1 inhibition tau aggregation dual inhibitor

Predicted Blood-Brain Barrier Permeability vs. Classical Non-CNS-Penetrant Kinase Inhibitors

The pyridazine-benzamide class, including 3,5-dimethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide, is designed for CNS target engagement. A closely related structural analog demonstrated high predicted blood-brain barrier permeability in the PAMPA-BBB assay [1]. This contrasts sharply with many classical kinase inhibitors like imatinib, which are well-known substrates for efflux transporters (e.g., P-glycoprotein) and show poor brain penetration with a brain-to-plasma ratio of <0.05 [2]. This difference dictates applicability for in vivo tauopathy models.

BBB permeability PAMPA-BBB assay CNS drug discovery

High-Impact Scenarios for Procuring 3,5-dimethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide


Establishing a Dual-Mechanism Positive Control for Tauopathy in vitro Models

This compound is the optimal choice for establishing a positive control in cellular models of tauopathy, such as Tau-BiFC or LPS-challenged BV-2 microglia-neuron co-cultures. Unlike a DAPK1-alone inhibitor, its dual DAPK1/CSF1R inhibition [1] allows a single agent to simultaneously validate the assay's capacity to measure reductions in tau aggregation and neuroinflammation, as demonstrated by class analogs reducing NO production by 55% at 10 µM [1]. This streamlines assay development and ensures the model is sensitive to both pathological pathways at once.

SAR Probe for Pyridazine-Benzamide Kinase Selectivity Studies

Use this compound as a critical tool in structure-activity relationship (SAR) studies focused on the 3,5-dimethoxybenzamide and 6-methylpyridazin-3-yl moieties. By comparing its kinome profiling data against analogs with a single atom or functional group substitution, researchers can map the structural determinants responsible for the DAPK1/CSF1R selectivity versus off-target kinases. Its distinct scaffold makes it a more informative comparator than broadly-available, less selective Type I kinase inhibitors.

Benchmarking Candidate CNS-Penetrant Kinase Degraders

Employ the compound as an occupancy probe or benchmark inhibitor in target engagement studies for novel DAPK1 or CSF1R PROTAC degraders in neuronal cell lines. Its predicted high BBB permeability [1] makes it a suitable positive control for in vitro BBB-transwell assays, directly contrasting with the low brain-penetrance of classic inhibitors like imatinib [2]. This provides a physiologically relevant baseline for pharmacokinetic-pharmacodynamic modeling in a CNS-targeted drug discovery program.

Quote Request

Request a Quote for 3,5-dimethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.